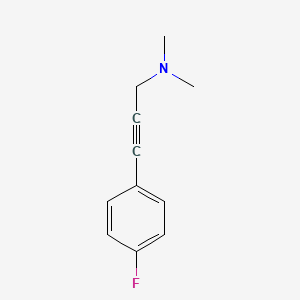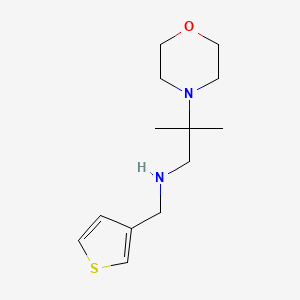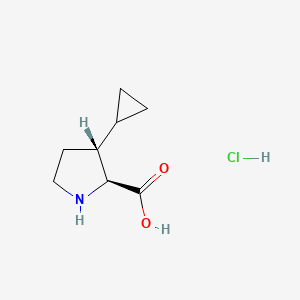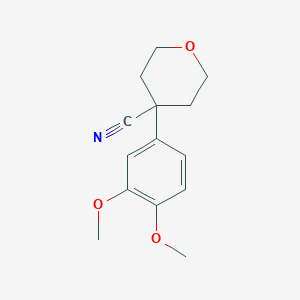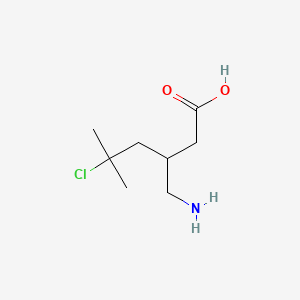
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid is a chemical compound that belongs to the class of amino acids It is structurally related to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-chloro-5-methylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 3-isobutylglutaric anhydride with ammonia to form the intermediate 3-(carbamoylmethyl)-5-methylhexanoic acid, which is then hydrolyzed to yield the desired product . Another method involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce the intermediate, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis stages to achieve higher yields and purity. This includes the use of appropriate solvents and reagents that are cost-effective and environmentally friendly . The process may also involve the recovery and reuse of reagents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Aminomethyl)-5-chloro-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. As a structural analog of GABA, it can bind to GABA receptors in the central nervous system, leading to the modulation of neuronal excitability. This interaction results in the opening of chloride channels and subsequent hyperpolarization of neurons, which decreases neuronal excitability and exerts an inhibitory effect .
相似化合物的比较
Similar Compounds
Gamma-aminobutyric acid (GABA): A neurotransmitter that inhibits neuronal activity in the central nervous system.
Pregabalin: A structural analog of GABA used as an anticonvulsant and analgesic.
Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.
Uniqueness
3-(Aminomethyl)-5-chloro-5-methylhexanoic acid is unique due to its specific structural modifications, such as the presence of a chlorine atom and a methyl group. These modifications can influence its binding affinity and selectivity for GABA receptors, potentially leading to distinct pharmacological effects compared to other GABA analogs .
属性
IUPAC Name |
3-(aminomethyl)-5-chloro-5-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2/c1-8(2,9)4-6(5-10)3-7(11)12/h6H,3-5,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUGBYCRPLTPML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CC(=O)O)CN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
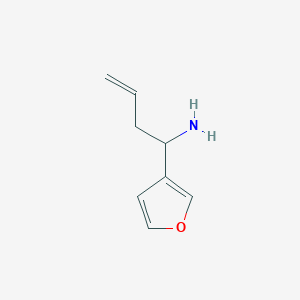
![4-[(sec-Butyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14891394.png)
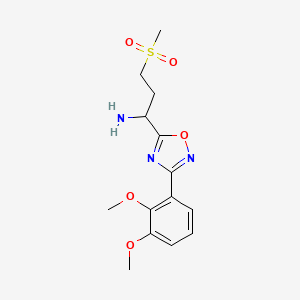
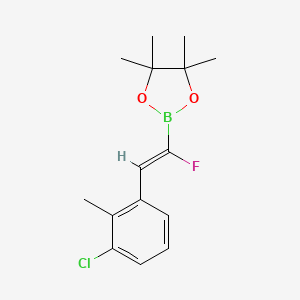

![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
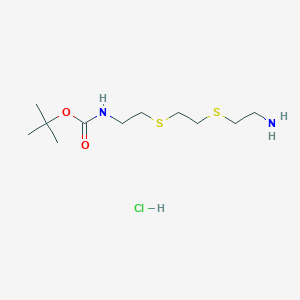
![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
![3-[(2,4-Dibromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14891436.png)
